molecular formula C12H16N2O3 B8711851 3-(3,4-Dimethoxy-phenyl)-piperazin-2-one

3-(3,4-Dimethoxy-phenyl)-piperazin-2-one

Cat. No. B8711851
M. Wt: 236.27 g/mol
InChI Key: BPJWFUCYXIEZQW-UHFFFAOYSA-N
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Patent
US04598079

Procedure details

23.4 g (0.1 mol) of 3-(3,4-dimethoxyphenyl)-5,6-dihydro-2(1H)-pyrazinone are dissolved in 230 ml of ethanol and hydrogenated, in the presence of Raney nickel as the catalyst, at 40° to 60° C. and under a hydrogen pressure of 50 bar until saturation is reached. The catalyst is then filtered off, the filtrate is evaporated in vacuo and the residue is triturated with ether.
Name
3-(3,4-dimethoxyphenyl)-5,6-dihydro-2(1H)-pyrazinone
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[C:12](=[O:17])[NH:13][CH2:14][CH2:15][N:16]=2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>C(O)C.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[NH:16][CH2:15][CH2:14][NH:13][C:12]2=[O:17])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
3-(3,4-dimethoxyphenyl)-5,6-dihydro-2(1H)-pyrazinone
Quantity
23.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C=1C(NCCN1)=O
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° to 60° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is triturated with ether

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1C(NCCN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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